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Compound of Interest

Compound Name: 5-Nitrobarbituric acid

Cat. No.: B147299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrobarbituric acid, a versatile

heterocyclic compound with applications in pharmaceutical research and analytical chemistry.

This document details its chemical identity, physicochemical properties, synthesis protocols,

and key applications, including its antiviral activity and use as an analytical reagent.

Chemical Identity: Synonyms and Alternative Names
5-Nitrobarbituric acid is known by a variety of names in scientific literature and chemical

databases. A comprehensive list of its synonyms and alternative identifiers is provided in Table

1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for 5-Nitrobarbituric Acid
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Type Name/Identifier

Systematic Name 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione

Common Name 5-Nitrobarbituric acid

Trivial Name Dilituric acid[1][2]

CAS Registry Number 480-68-2[1][2]

EINECS Number 207-557-0[1]

PubChem CID 10195[2]

IUPAC Name 5-nitro-1,3-diazinane-2,4,6-trione[2]

Other Names

5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, NSC-

5071, 5-Nitro-6-hydroxyuracil, 5-

Nitrohexahydropyrimidine-2,4,6-trione[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of 5-Nitrobarbituric acid is presented in

Table 2. These properties are essential for its handling, formulation, and application in various

experimental settings.

Table 2: Physicochemical Properties of 5-Nitrobarbituric Acid
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Property Value Source

Molecular Formula C4H3N3O5 [1][2]

Molecular Weight 173.08 g/mol [1][2]

Appearance
White to pale yellow crystalline

powder

Melting Point 176 °C (decomposes)

Solubility

Sparingly soluble in cold water;

more soluble in hot water,

alcohol, and sodium hydroxide

solutions. Insoluble in ether.

pKa Not available

LogP -1.1 [2]

Experimental Protocols
Synthesis of 5-Nitrobarbituric Acid
A well-established method for the synthesis of 5-Nitrobarbituric acid involves the nitration of

barbituric acid using fuming nitric acid. The following protocol is adapted from established

literature.

Materials:

Barbituric acid

Fuming nitric acid (sp. gr. 1.52)

Deionized water

Ice bath

Mechanical stirrer

Filtration apparatus
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Drying oven

Procedure:

In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of

fuming nitric acid.

While stirring, slowly add 100 g of barbituric acid over a period of two hours. It is crucial to

maintain the temperature of the reaction mixture below 40 °C during the addition.

After the complete addition of barbituric acid, continue stirring the mixture for an additional

hour.

While still stirring and cooling, add 430 mL of water to the solution and cool it to 10 °C.

Filter the resulting precipitate and wash the residue with cold water.

Dry the collected solid on a glass tray at 60-80 °C. To remove any residual nitric acid, it is

recommended to dry the product before recrystallization.

For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is

not clear, add activated charcoal (Norite) and filter.

Allow the solution to cool overnight to form crystals.

Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95 °C for two

to three hours.

The anhydrous compound melts with decomposition at 176 °C.

Antiviral Activity Assessment: Plaque Reduction Assay
for HSV-1
5-Nitrobarbituric acid has been identified as an inhibitor of Herpes Simplex Virus Type 1

(HSV-1) with a reported IC50 of 1.7 µM.[3][4] A plaque reduction assay is a standard method to

quantify the antiviral activity of a compound. The following is a general protocol that can be

adapted for testing 5-Nitrobarbituric acid.
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Materials:

Vero cells (or other susceptible cell line)

Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

5-Nitrobarbituric acid stock solution (dissolved in an appropriate solvent like DMSO)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

Overlay medium (e.g., medium containing methylcellulose or carboxymethyl cellulose)

Crystal violet staining solution

Phosphate-buffered saline (PBS)

96-well or 24-well cell culture plates

Procedure:

Seed Vero cells in a multi-well plate and grow until a confluent monolayer is formed.

Prepare serial dilutions of 5-Nitrobarbituric acid in cell culture medium.

Pre-incubate the confluent cell monolayers with the different concentrations of 5-
Nitrobarbituric acid for a designated period (e.g., 1-2 hours) at 37 °C.

Infect the cells with a known amount of HSV-1 (multiplicity of infection - MOI) for 1-2 hours at

37 °C to allow for viral adsorption. A virus-only control (no compound) and a cell-only control

(no virus, no compound) should be included.

After the incubation period, remove the virus inoculum and the compound-containing

medium.

Wash the cell monolayers with PBS to remove unattached virus.

Add the overlay medium containing the respective concentrations of 5-Nitrobarbituric acid
to each well. The overlay medium restricts the spread of the virus to adjacent cells, leading
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to the formation of localized plaques.

Incubate the plates for 2-3 days at 37 °C in a CO2 incubator until visible plaques are formed

in the virus control wells.

After incubation, fix the cells (e.g., with methanol or formalin) and stain with crystal violet

solution.

Gently wash the plates with water to remove excess stain. Plaques will appear as clear

zones against a background of stained, uninfected cells.

Count the number of plaques in each well.

The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value,

the concentration of the compound that inhibits plaque formation by 50%, can then be

determined.

Analytical Application: Iodometric Determination of
Potassium
5-Nitrobarbituric acid, as dilituric acid, can be used for the quantitative determination of

potassium. This method involves the precipitation of potassium diliturate, followed by an

iodometric titration of the excess dilituric acid.

Reagents:

Standard potassium solution

Dilituric acid solution (approximately 0.05 N, saturated with potassium diliturate)

Copper sulfate solution (1.0 N)

Potassium iodide

Standard sodium thiosulfate solution (0.1 N)

Starch indicator solution
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Ammonium hydroxide

Acetic acid

Procedure:

To 5 mL of the potassium-containing sample, add 20 mL of the dilituric acid reagent.

Allow the precipitate of potassium diliturate to form.

Filter the solution to separate the precipitate.

To the filtrate, add a known excess of copper sulfate solution to precipitate copper diliturate.

Filter the copper diliturate precipitate.

The excess copper in the filtrate is then determined by iodometric titration. Add potassium

iodide to the filtrate, which reacts with the excess copper ions to liberate iodine.

Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an

indicator.

A blank titration is performed without the potassium sample. The difference in the titration

volumes is used to calculate the amount of dilituric acid that reacted with the potassium, and

thus the concentration of potassium in the original sample.

Mechanism of Action and Biological Activity
The primary reported biological activity of 5-Nitrobarbituric acid is its inhibitory effect against

Herpes Simplex Virus Type 1 (HSV-1).[3][4] The precise mechanism of this antiviral action is

not yet fully elucidated in the available literature. However, based on the mechanisms of other

antiviral compounds targeting HSV-1, it is plausible that 5-Nitrobarbituric acid may interfere

with one or more stages of the viral life cycle.

A simplified logical workflow for investigating the potential antiviral mechanism of action is

presented below. This workflow outlines the key stages of the HSV-1 life cycle that could be

targeted by an inhibitor.
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Investigation of Antiviral Mechanism

Compound (5-Nitrobarbituric acid)

HSV-1 Life Cycle Stages

Inhibits

Viral Attachment & Entry Viral Genome Replication Viral Protein Synthesis Virion Assembly & Egress

Identification of Molecular Target

Click to download full resolution via product page

Caption: Logical workflow for elucidating the antiviral mechanism of 5-Nitrobarbituric acid
against HSV-1.

Further research is required to pinpoint the specific molecular target(s) of 5-Nitrobarbituric
acid within the HSV-1 replication cycle. Potential targets could include viral surface

glycoproteins involved in attachment and entry (e.g., gB, gD), viral DNA polymerase, or other

essential viral or host cell factors.

Conclusion
5-Nitrobarbituric acid is a compound with established utility in both synthetic and analytical

chemistry, and emerging potential in antiviral drug discovery. This guide provides researchers

and drug development professionals with a foundational understanding of its properties,

synthesis, and key applications. The detailed protocols for its synthesis and analytical use,
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along with the framework for investigating its antiviral mechanism of action, are intended to

facilitate further research and development involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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